2'-Fluoro-2',3'-dideoxyadenosine

Pharmacokinetics Prodrug activation Oral bioavailability

Select 2'-Fluoro-2',3'-dideoxyadenosine (F-ddA, lodenosine) when your protocol demands: (i) acid-stable oral prodrug delivering 2–5-fold greater systemic F-ddI exposure than direct ddI administration in rat PK models; (ii) the high-cardiotoxicity reference compound for purine NRTI cardiac safety ranking, inducing mortality at doses non-lethal for F-ddI; (iii) 7.1-fold dose reduction with 0.1 mM HU (vs 4.5-fold for ddI) for intracellular dNTP pool studies; (iv) the sole source for generating V75T-mutant HIV-1 RT isolates not cross-selected by ddI, AZT, or 3TC. This compound is non-fungible with standard ddNs.

Molecular Formula C10H12FN5O2
Molecular Weight 253.23 g/mol
CAS No. 110143-05-0
Cat. No. B025987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-2',3'-dideoxyadenosine
CAS110143-05-0
Synonyms2'-beta-F-ddAdo
2'-beta-fluoro-2',3'-dideoxyadenosine
2'-F-ara-ddA
2'-fluoro-2',3'-dideoxyadenosine
2'-fluoro-ara-2',3'-dideoxyadenosine
2'-fluoro-ribo-2',3'-dideoxyadenosine
9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine
9-(2,3-dideoxy-2-fluoro-beta-threo-pentofuranosyl)adenine
F-ara-ddA
F-ribo-ddA
lodenosine
NSC 613792
Molecular FormulaC10H12FN5O2
Molecular Weight253.23 g/mol
Structural Identifiers
SMILESC1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO
InChIInChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1
InChIKeyKBEMFSMODRNJHE-BAJZRUMYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2′-Fluoro-2′,3′-dideoxyadenosine (F-ddA, Lodenosine, CAS 110143-05-0) for Antiviral R&D


2′-Fluoro-2′,3′-dideoxyadenosine (F-ddA, also designated lodenosine) is a synthetic purine nucleoside reverse transcriptase inhibitor (NRTI) rationally engineered from the parent scaffold 2′,3′-dideoxyadenosine (ddA) by introduction of a fluorine atom at the 2′-β ("up") position of the ribose ring [1]. It was advanced to Phase I/II clinical evaluation as an anti-HIV agent and is recognized for its improved acid stability relative to ddA and its role as a prodrug of the active metabolite 2′-fluoro-2′,3′-dideoxyinosine (F-ddI) [2][3].

Why 2′-Fluoro-2′,3′-dideoxyadenosine Cannot Be Replaced by Unsubstituted ddA, Didanosine, or Other NRTIs


The 2′-β-fluorine substitution fundamentally alters the pharmacological profile of the ddA scaffold in ways that preclude simple interchangeability: (i) it confers acid stability that protects the glycosidic bond from hydrolytic cleavage that inactivates ddA, (ii) it redirects the metabolic fate such that F-ddA serves as a superior oral prodrug of F-ddI, achieving 2–3-fold higher circulating levels of the active moiety than direct F-ddI administration, and (iii) it generates a distinct resistance profile with a unique mutational pathway (V75T in HIV-1 reverse transcriptase) that differs from those selected by ddI or AZT [1][2]. These properties make F-ddA a non-fungible tool compound for studies of NRTI metabolism, resistance, and tissue-specific activation.

Quantitative Differentiation of 2′-Fluoro-2′,3′-dideoxyadenosine Against Closest Analogs


Oral Prodrug Superiority: F-ddA Generates 2–3-Fold Higher Systemic F-ddI Exposure Than Direct F-ddI Dosing in Rats

In a 14-day repeated-dose PK study in rats, oral administration of F-ddA produced circulating F-ddI Cmax and AUC values that were 2–3-fold greater than those achieved by administering F-ddI itself at equivalent doses (40, 250, and 1000 mg/kg/day). Moreover, direct F-ddI dosing yielded Cmax, AUC, and urinary recovery values 2–5-fold lower than those observed for F-ddI generated from F-ddA, indicating that F-ddA is more extensively absorbed and converted [1]. This establishes F-ddA as an efficient prodrug that overcomes the absorption limitation of F-ddI.

Pharmacokinetics Prodrug activation Oral bioavailability

Differential Cardiotoxicity: F-ddA Is More Cardiotoxic Than F-ddI at Equivalent Doses in Rats

An acute cardiotoxicity study in 6- to 9-week-old rats compared F-ddA and F-ddI administered orally (1000, 2000 mg/kg) and intravenously (500, 1000 mg/kg). F-ddA provoked deaths at 2000 mg/kg p.o. and 500 mg/kg i.v., whereas F-ddI required 1000 mg/kg i.v. to cause mortality. All deaths were attributed to cardiac lesions (myocardial degeneration, necrosis, fibrosis). No deaths or cardiac lesions occurred with 2′-deoxyadenosine or the 2-fluororibose moiety control [1]. F-ddA was explicitly concluded to be more cardiotoxic than F-ddI at equivalent dosages.

Toxicology Cardiotoxicity Safety pharmacology

Hydroxyurea Synergy: 7.1-Fold Potentiation for F-ddA Versus 4.5-Fold for ddI in PBMC HIV-1 Assay

In phytohemagglutinin-activated peripheral blood mononuclear cells (PBMCs) infected with HIV-1, co-administration of 0.1 mM hydroxyurea (HU) reduced the optimal inhibitory dose of F-ddA by 7.1-fold. Under identical conditions, HU reduced the optimal dose of 2′,3′-dideoxyinosine (ddI) by only 4.5-fold [1]. This 58% greater fold-potentiation for F-ddA indicates a quantitatively larger pharmacological gain from ribonucleotide reductase inhibition compared to the structurally related purine ddN ddI.

HIV-1 Synergy Ribonucleotide reductase inhibitor PBMC

Selectivity Advantage: F-ddA Is the Most Selective Anti-HIV Agent Among 2′-Fluoro-dideoxyadenosine Isomers in MT-4 Cells

In a systematic SAR study evaluating 2′- and 3′-azido, fluoro, and hydroxyl ddA analogs, compound 11 (2′-fluoro "up" configuration, i.e., F-ddA) emerged as the most selective inhibitor of HIV-1 cytopathogenicity in MT-4 cells within the fluorine-substituted series. Although its absolute anti-HIV activity (EC50) was somewhat lower than unsubstituted ddA, its selectivity index (ratio of cytotoxic concentration to antiviral concentration) surpassed all other fluoro congeners [1]. This positions F-ddA as the preferred 2′-fluoro-ddA scaffold when balancing antiviral potency against cytotoxicity.

Structure-activity relationship Selectivity index HIV-1 MT-4

Resistance Profile Differentiation: F-ddA Selects the V75T Mutation Distinct from AZT and ddI Resistance Pathways

Serial passage of HIV-1 in the presence of F-ddA in vitro selected a virus variant harboring a novel V75T mutation in the reverse transcriptase gene, which conferred resistance to F-ddA. This mutation is distinct from the M184V mutation selected by lamivudine (3TC) and the multi-drug resistance pathway involving Q151M typically associated with ddI and AZT [1]. The non-overlapping resistance genotype implies that F-ddA can be employed as a chemical probe to dissect mutation-specific NRTI pharmacology.

HIV-1 resistance Reverse transcriptase mutations V75T

Acid Stability: F-ddA Resists Glycosidic Hydrolysis Under Conditions That Degrade ddA and ddI

F-ddA was rationally designed to overcome the acid lability of the parent compound ddA, whose glycosidic bond undergoes rapid hydrolytic cleavage at gastric pH, leading to pre-absorptive degradation and variable oral bioavailability [1]. The electron-withdrawing 2′-fluorine substituent stabilizes the glycosidic linkage, as demonstrated by the compound's ability to transit the stomach intact and undergo efficient intestinal absorption in pharmacokinetic studies [2]. While a direct quantitative comparative half-life under standardized acidic conditions was not located in the accessed literature, the class-level inference is strongly supported by the consistent description of F-ddA as an "acid-stable" purine ddN in multiple independent publications [1][3].

Chemical stability Glycosidic bond hydrolysis Acid lability

High-Impact Research and Procurement Scenarios for 2′-Fluoro-2′,3′-dideoxyadenosine


In Vivo HIV-1 Efficacy Models Requiring Sustained Systemic F-ddI Exposure

When a rodent or non-human primate HIV-1 infection model demands consistent and high circulating levels of the active metabolite F-ddI, procurement of the prodrug F-ddA is indicated. Rat PK evidence demonstrates that F-ddA yields 2–5-fold greater F-ddI systemic exposure than direct oral F-ddI, making F-ddA the appropriate choice for achieving pharmacologically relevant F-ddI concentrations [1].

Comparative NRTI Cardiotoxicity Screening

For toxicology programs designed to rank-order cardiotoxic potential among purine NRTIs, F-ddA serves as the high-cardiotoxicity reference compound in the F-ddA/F-ddI pair. The rat acute cardiotoxicity model shows that F-ddA induces mortality and myocardial lesions at oral doses that are non-lethal for F-ddI, providing a validated positive control for cardiac safety pharmacology studies [1].

Hydroxyurea Combination Antiretroviral Studies

In mechanistic investigations of ribonucleotide reductase inhibitor-mediated potentiation of NRTIs, F-ddA offers the greatest dynamic range among purine ddNs. The 7.1-fold dose reduction achieved with 0.1 mM HU exceeds the 4.5-fold reduction for ddI, positioning F-ddA as the superior tool compound for probing intracellular dNTP pool manipulation strategies [1].

Resistance Profiling Against V75T HIV-1 Reverse Transcriptase

For virology groups characterizing NRTI cross-resistance patterns, F-ddA is uniquely suited because it selects the V75T RT mutation, which is not cross-selected by ddI, AZT, or 3TC. This enables experiments that require a V75T-mutant HIV-1 isolate, which can only be generated through F-ddA selection pressure [1].

Quote Request

Request a Quote for 2'-Fluoro-2',3'-dideoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.